molecular formula C21H18BrN3O2 B2956716 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326909-99-2

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2956716
CAS No.: 1326909-99-2
M. Wt: 424.298
InChI Key: FYQMUXWBTJFAPD-UHFFFAOYSA-N
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Description

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the oxadiazole ring and the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl moiety .

Scientific Research Applications

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one lies in its combination of the oxadiazole ring, bromophenyl group, and quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2/c1-3-10-25-12-16(19(26)15-11-13(2)8-9-18(15)25)21-23-20(24-27-21)14-6-4-5-7-17(14)22/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQMUXWBTJFAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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